4-Bromo-1-butyne

Catalog No.
S683063
CAS No.
38771-21-0
M.F
C4H5B
M. Wt
132.99 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Bromo-1-butyne

CAS Number

38771-21-0

Product Name

4-Bromo-1-butyne

IUPAC Name

4-bromobut-1-yne

Molecular Formula

C4H5B

Molecular Weight

132.99 g/mol

InChI

InChI=1S/C4H5Br/c1-2-3-4-5/h1H,3-4H2

InChI Key

XLYOGWXIKVUXCL-UHFFFAOYSA-N

SMILES

C#CCCBr

Canonical SMILES

C#CCCBr

The exact mass of the compound 4-Bromo-1-butyne is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

4-Bromo-1-butyne (CAS 38771-21-0) is a bifunctional aliphatic building block characterized by a terminal alkyne and a primary bromide separated by an ethylene spacer. In industrial and laboratory procurement, it is primarily sourced as an alkylating agent and a critical precursor for copper-catalyzed azide-alkyne cycloaddition (CuAAC) workflows [1]. Unlike shorter homologues, the four-carbon backbone provides a distinct balance of electrophilic reactivity and steric bulk, making it highly effective for appending terminal alkynes to complex molecules where spacer length dictates downstream flexibility or where the substrate is sensitive to aggressive quaternization [2]. Its dual reactivity allows for sequential or orthogonal functionalization, cementing its role in the synthesis of pharmaceutical intermediates, modified fluorophores, and advanced materials.

Substituting 4-bromo-1-butyne with common alternatives like propargyl bromide (3-bromo-1-propyne) or 4-chloro-1-butyne frequently leads to process failure or degraded product performance. Propargyl bromide, while widely available, lacks the stabilizing ethylene spacer, which can trigger catastrophic ring-opening cascades in sensitive heterocycles and drive uncontrolled over-alkylation in polyamine systems [1]. Conversely, substituting with 4-chloro-1-butyne introduces a significantly poorer leaving group, necessitating harsher thermal conditions or the addition of iodide catalysts to achieve acceptable substitution yields, thereby complicating the manufacturing process [2]. Furthermore, in downstream click chemistry applications, altering the spacer length by even one methylene unit can drastically reduce the binding affinity of the final biological conjugate, making 4-bromo-1-butyne structurally mandatory for specific target profiles [3].

Prevention of Unwanted Ring-Opening in Heterocycle Alkylation

In the synthesis of complex heterocycles, the choice of alkynylating agent dictates scaffold stability. Research on thiazolino-fused 2-pyridones demonstrates that N-alkylation with propargyl bromide triggers an unintended tandem ring-opening and intramolecular [2+2] cycloaddition. In contrast, substitution with 4-bromo-1-butyne completely suppresses this ring-opening cascade, yielding the intact alkyne-appended heterocycle [1].

Evidence DimensionHeterocycle ring-opening during N-alkylation
Target Compound Data0% ring opening (intact scaffold isolated)
Comparator Or BaselinePropargyl bromide (triggers complete tandem ring-opening)
Quantified DifferenceComplete suppression of side reaction
ConditionsCs2CO3, THF, 60 °C

Buyers synthesizing sensitive heterocyclic precursors must select 4-bromo-1-butyne to append terminal alkynes without destroying the core molecular architecture.

Attenuated Quaternization Kinetics for Controlled Amine Functionalization

4-Bromo-1-butyne exhibits a distinct kinetic profile compared to propargyl bromide when reacting with sterically hindered amines. During the functionalization of dimethyllysine tripeptides on solid supports, propargyl bromide rapidly drives quaternization. Conversely, 4-bromo-1-butyne is notably inefficient under identical direct SN2 conditions, yielding only trace alkylated products even after 48 hours [1].

Evidence DimensionDirect SN2 quaternization yield on bulky dimethylamines
Target Compound DataTrace yield (<5%) after 48h
Comparator Or BaselinePropargyl bromide (smooth, rapid quaternization)
Quantified Difference>90% reduction in quaternization rate
ConditionsSolid-phase peptide support, direct SN2 alkylation

This attenuated reactivity allows chemists to avoid uncontrolled over-alkylation in polyamine systems, offering orthogonal stability where propargyl bromide is too aggressive.

Enhanced Substitution Kinetics vs. Chloride Analog

When comparing homologous 4-halo-1-butynes, the bromide leaving group of 4-bromo-1-butyne offers substantially faster SN2 kinetics than 4-chloro-1-butyne. In the synthesis of alkyne-modified indolium salts and cyanine dyes, alkynyl chlorides require prolonged heating or in situ Finkelstein iodination to achieve acceptable conversions, whereas 4-bromo-1-butyne undergoes direct nucleophilic displacement under milder conditions[1].

Evidence DimensionSN2 displacement efficiency
Target Compound DataDirect substitution under mild basic conditions
Comparator Or Baseline4-chloro-1-butyne (requires extended heating or iodide catalysis)
Quantified DifferenceElimination of requisite halogen-exchange catalysts
ConditionsNucleophilic substitution with indolium/amine precursors

Procuring the bromo-variant streamlines manufacturing workflows by eliminating the need for iodide catalysts and reducing thermal degradation of sensitive substrates.

Targeted Ethylene Spacer Generation for Receptor Binding

In the design of triazole-linked conjugates via CuAAC click chemistry, the spacer length between the core scaffold and the triazole drastically impacts downstream performance. In the synthesis of P2Y14 receptor antagonists, utilizing 4-bromo-1-butyne generates a two-carbon (ethylene) spacer, which maintained low nanomolar (nM) binding affinity. Shorter spacers derived from propargyl bromide restrict conformational flexibility, significantly degrading receptor interaction[1].

Evidence DimensionDownstream receptor binding affinity (IC50)
Target Compound DataLow nM IC50 (sufficient flexibility via 2-carbon spacer)
Comparator Or BaselinePropargyl bromide (1-carbon spacer, lower affinity)
Quantified DifferencePreservation of low nM binding vs. multi-fold affinity loss
ConditionsCuAAC-derived glycoconjugates binding to P2Y14 receptors

For pharmaceutical procurement, 4-bromo-1-butyne is the mandatory building block when a two-carbon linker is structurally required to maintain target binding affinity in click-derived candidates.

Synthesis of Alkyne-Appended Sensitive Heterocycles

Because 4-bromo-1-butyne suppresses the tandem ring-opening cascades associated with shorter alkynyl halides, it is the necessary reagent for N-alkylation of delicate heterocyclic scaffolds, such as thiazolino-fused systems [1]. Procurement of this specific compound ensures that the core molecular architecture remains intact during functionalization.

Controlled Functionalization of Polyamines and Peptides

In solid-phase peptide synthesis or macrocycle construction, aggressive alkylating agents can cause unwanted quaternization. The attenuated SN2 reactivity of 4-bromo-1-butyne allows for more controlled, stepwise functionalization of sterically hindered amines, preventing over-alkylation before subsequent click chemistry steps [2].

CuAAC 'Click' Chemistry Linker Construction

For the development of biological probes and receptor antagonists, the spacer length is critical. 4-Bromo-1-butyne is specifically procured to install an ethylene-spaced terminal alkyne, which provides the precise steric flexibility required to maintain low nanomolar binding affinities in the final triazole conjugates [3].

Catalyst-Free Alkylation in Mild Conditions

When manufacturing alkyne-modified fluorophores like cyanine dyes, utilizing 4-bromo-1-butyne instead of its chloride analog eliminates the need for Finkelstein iodide catalysis [4]. This streamlines the process workflow and allows for milder reaction temperatures, which is critical for preserving thermally sensitive precursors.

XLogP3

1.6

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H301 (97.78%): Toxic if swallowed [Danger Acute toxicity, oral];
H317 (97.78%): May cause an allergic skin reaction [Warning Sensitization, Skin];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Flammable Irritant

Flammable;Acute Toxic;Irritant

Wikipedia

4-Bromo-1-butyne

Dates

Last modified: 08-15-2023

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